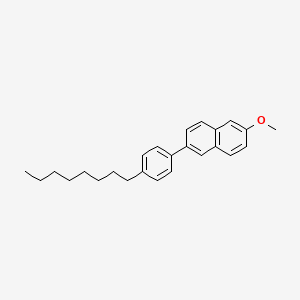![molecular formula C17H16O5S B14251255 Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)- CAS No. 378242-70-7](/img/structure/B14251255.png)
Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)- is a complex organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a benzoic acid core substituted with a carboxyphenyl group, a methoxy group, and a mercaptoethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation to facilitate the condensation of benzoic acids and amines . This method is advantageous due to its eco-friendly nature and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve the scale-up of laboratory synthesis methods. For example, the preparation of similar compounds like 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid involves steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These methods can be adapted for the large-scale production of Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)- undergoes various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The methoxy and carboxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercaptoethyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid groups can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials .
Wirkmechanismus
The mechanism of action of Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)- involves its interaction with various molecular targets and pathways. For instance, the compound can act as an antimicrobial agent by disrupting the cell membrane of microorganisms . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simpler compound with a single carboxylic acid group.
4-Methoxybenzoic acid: Contains a methoxy group but lacks the mercaptoethyl group.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Similar in structure but contains bromine and chlorine substituents.
Uniqueness
Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)- is unique due to the presence of both the methoxy and mercaptoethyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
378242-70-7 |
|---|---|
Molekularformel |
C17H16O5S |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
5-[(4-carboxyphenyl)methoxy]-2-(2-sulfanylethyl)benzoic acid |
InChI |
InChI=1S/C17H16O5S/c18-16(19)13-3-1-11(2-4-13)10-22-14-6-5-12(7-8-23)15(9-14)17(20)21/h1-6,9,23H,7-8,10H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
OZAOBLPIHUCYFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC2=CC(=C(C=C2)CCS)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine](/img/structure/B14251173.png)
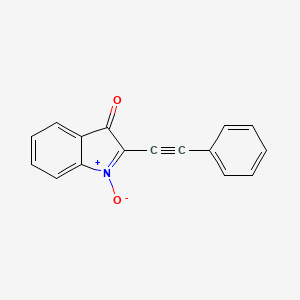
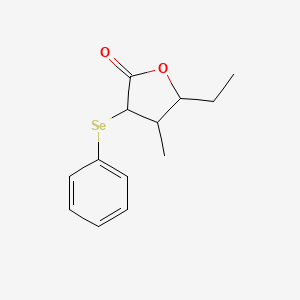
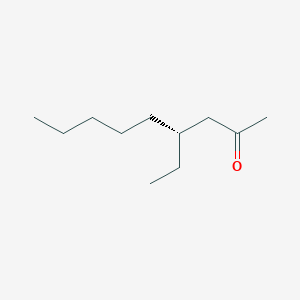
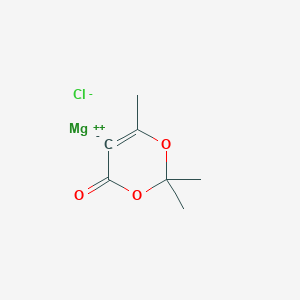
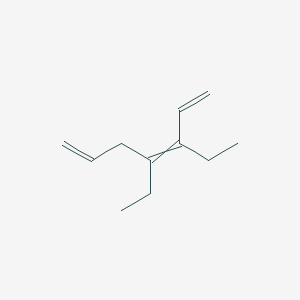
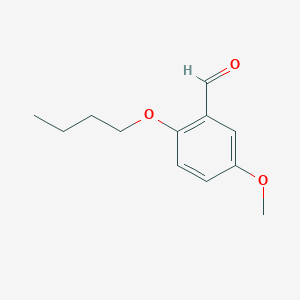
![1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14251224.png)
![1-[2-(2-Oxo-2H-1-benzopyran-6-yl)hydrazinyl]naphthalene-2,3-dione](/img/structure/B14251232.png)
![Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]-](/img/structure/B14251239.png)
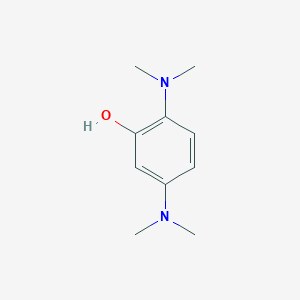
![Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]-](/img/structure/B14251249.png)
![3-[(3,3-Diphenylpropyl)(methyl)amino]-2,2-dimethylpropanal](/img/structure/B14251253.png)
